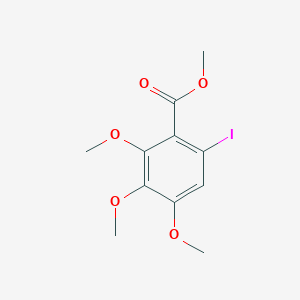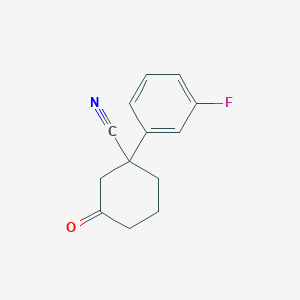
1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile is an organic compound that features a fluorophenyl group attached to a cyclohexane ring with a nitrile and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 3-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation with bromine or chlorination with chlorine gas.
Major Products:
Oxidation: 1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
Reduction: 1-(3-Fluorophenyl)-3-aminocyclohexane
Substitution: Various halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and proteins that interact with the fluorophenyl and nitrile groups.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Fluorophenyl)-3-oxocyclohexane
- 1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(3-Fluorophenyl)-3-aminocyclohexane
Uniqueness: 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile is unique due to the presence of both a nitrile and a ketone functional group, which allows for diverse chemical reactivity and potential applications. Its fluorophenyl group also imparts specific electronic properties that can influence its biological activity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C13H12FNO |
|---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H12FNO/c14-11-4-1-3-10(7-11)13(9-15)6-2-5-12(16)8-13/h1,3-4,7H,2,5-6,8H2 |
InChI-Schlüssel |
YIVDYVPKXVZJQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC(C1)(C#N)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)

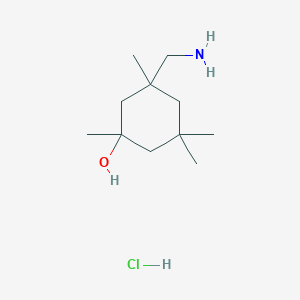
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
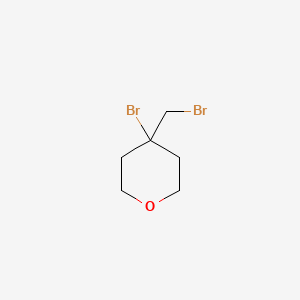
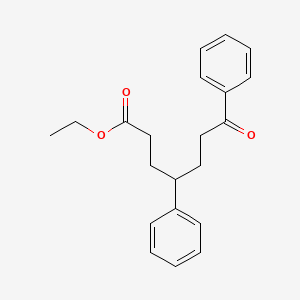
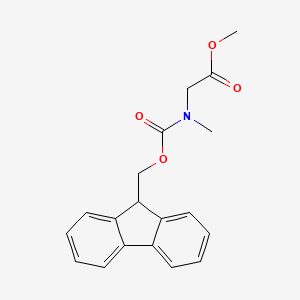
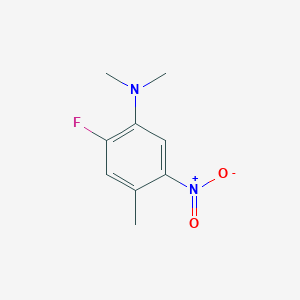
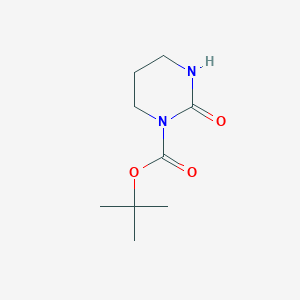
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)

